

A Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxy-5-methoxybenzaldehyde

Cat. No.: B1313731

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4-Dihydroxy-5-methoxybenzaldehyde**. The information is curated to support research, development, and application of this compound in various scientific domains, particularly in drug discovery and materials science.

Core Physicochemical Data

2,4-Dihydroxy-5-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₈O₄. Its chemical structure features a benzene ring substituted with two hydroxyl groups, one methoxy group, and a formyl group.

Table 1: Key Physicochemical Properties of **2,4-Dihydroxy-5-methoxybenzaldehyde**

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₄	
Molecular Weight	168.15 g/mol	
Appearance	Solid	
Melting Point	148-153 °C	
Boiling Point	Not explicitly available	
Solubility	Moderately soluble in water; Highly soluble in organic solvents like ethanol, ether, and chloroform. [1]	
CAS Number	51061-83-7	

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4-Dihydroxy-5-methoxybenzaldehyde**. While specific, experimentally-derived high-resolution spectra for this exact compound are not readily available in the public domain, data for the closely related parent compound, 2,4-dihydroxybenzaldehyde, provides valuable reference points.

Table 2: Spectroscopic Data for 2,4-Dihydroxybenzaldehyde (Reference)

Spectroscopic Technique	Key Features and Expected Peaks for 2,4- Dihydroxy-5- methoxybenzaldehyde	Reference Data (2,4- Dihydroxybenzaldehyde)
¹ H NMR	Signals for aldehydic proton, aromatic protons, methoxy protons, and hydroxyl protons.	¹ H NMR (DMSO-d ₆): δ ~11.2 (s, 1H, OH), ~10.1 (s, 1H, CHO), ~9.8 (s, 1H, OH), ~7.2 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H)
¹³ C NMR	Signals for carbonyl carbon, aromatic carbons, and methoxy carbon.	¹³ C NMR (DMSO-d ₆): δ ~191.0 (CHO), ~164.0, ~162.0, ~134.0, ~114.0, ~108.0, ~103.0 (Aromatic C)
FT-IR (cm ⁻¹)	Broad O-H stretch, aromatic C-H stretch, C=O stretch of the aldehyde, C-O stretch, and aromatic C=C stretches.	~3200 (broad, O-H), ~3050 (aromatic C-H), ~1640 (C=O), ~1600, 1540, 1480 (aromatic C=C)[2]
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) and characteristic fragmentation patterns.	M ⁺ at m/z 138. Key fragments at 137, 110, 81, 69.[2]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of **2,4-Dihydroxy-5-methoxybenzaldehyde**.

Determination of Melting Point

The melting point of **2,4-Dihydroxy-5-methoxybenzaldehyde** can be determined using a standard capillary melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** The capillary tube is placed in a melting point apparatus.

- **Measurement:** The sample is heated at a steady rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

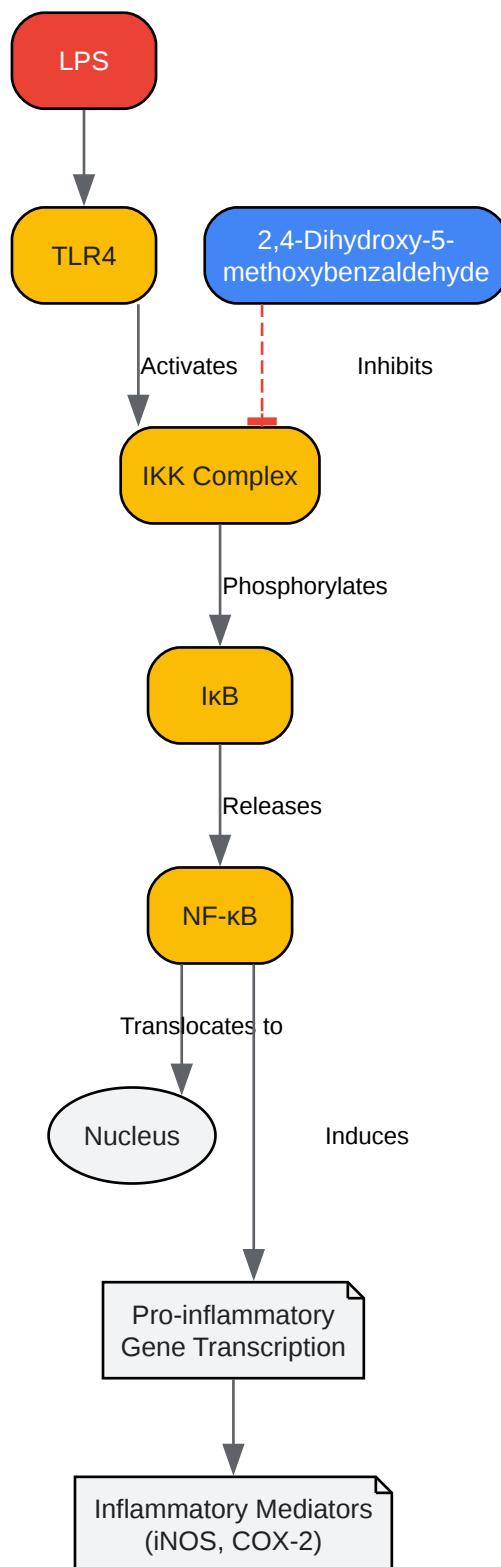
Determination of Solubility

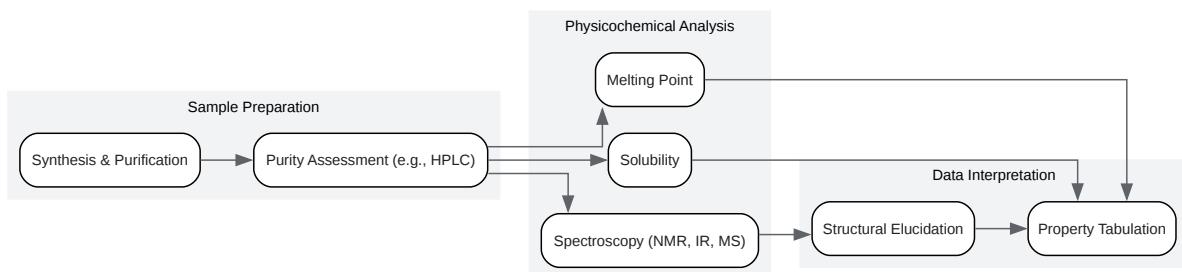
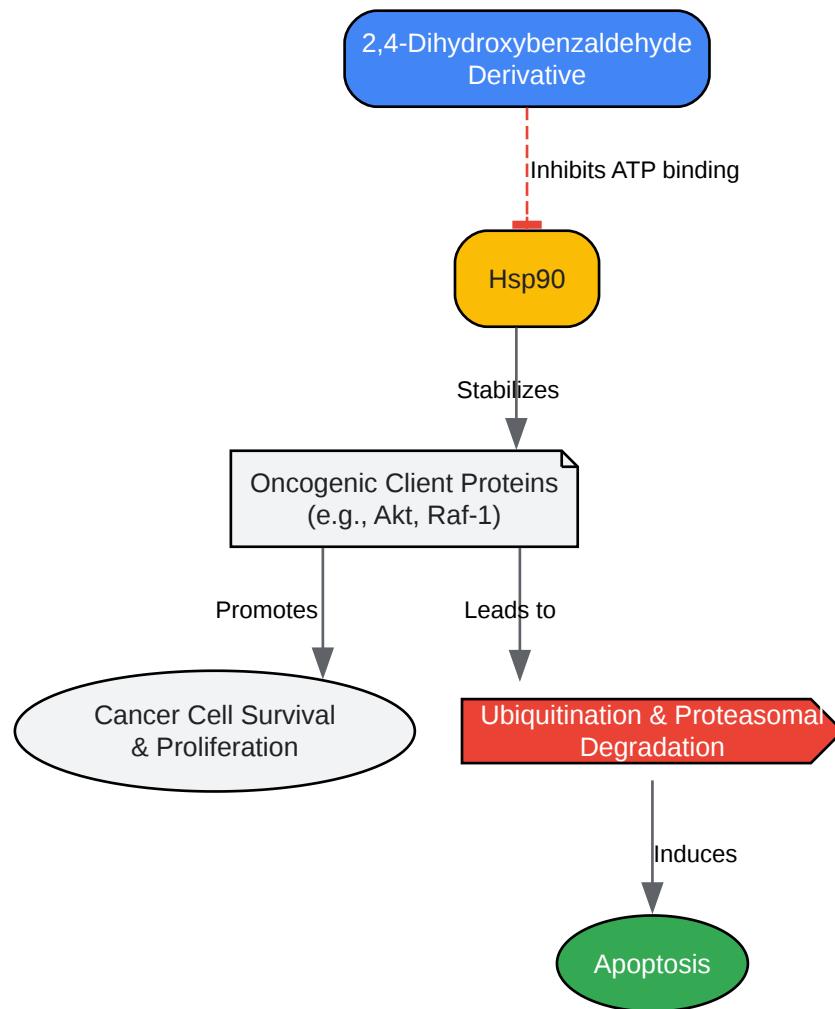
A gravimetric method can be employed to determine the quantitative solubility of the compound in various solvents.

- **Equilibration:** An excess amount of **2,4-Dihydroxy-5-methoxybenzaldehyde** is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.
- **Filtration:** The saturated solution is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a fine filter (e.g., 0.22 μm) to remove any undissolved solid.
- **Solvent Evaporation:** The filtered solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).
- **Quantification:** The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - **Sample Preparation:** Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:


- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
- Mass Spectrometry (MS):
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
 - Ionization and Analysis: Electron ionization (EI) is commonly used, and the resulting mass spectrum is recorded.



Biological Activity and Signaling Pathways

Derivatives of 2,4-dihydroxybenzaldehyde have shown promising biological activities, including anticancer and anti-inflammatory effects.^[3] These activities are often attributed to their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

2,4-Dihydroxybenzaldehyde has been shown to exhibit anti-inflammatory properties by suppressing the production of inflammatory mediators.^[4] This is believed to occur through the inhibition of the NF-κB signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biomolther.org [biomolther.org]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-5-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313731#physicochemical-properties-of-2-4-dihydroxy-5-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com